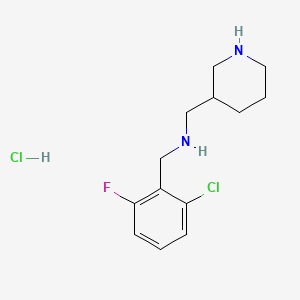

N-(2-chloro-6-fluorobenzyl)-1-(piperidin-3-yl)methanamine hydrochloride

Description

N-(2-chloro-6-fluorobenzyl)-1-(piperidin-3-yl)methanamine hydrochloride is a tertiary amine derivative featuring a 2-chloro-6-fluorobenzyl group and a piperidin-3-ylmethanamine backbone. For instance, derivatives such as N-(4-fluorobenzyl)-1-(piperidin-4-yl)methanamine hydrochloride (CAS 1264036-22-7) share a similar scaffold but differ in substituent positions, which significantly influence biological activity and physicochemical properties .

Properties

Molecular Formula |

C13H19Cl2FN2 |

|---|---|

Molecular Weight |

293.20 g/mol |

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]-1-piperidin-3-ylmethanamine;hydrochloride |

InChI |

InChI=1S/C13H18ClFN2.ClH/c14-12-4-1-5-13(15)11(12)9-17-8-10-3-2-6-16-7-10;/h1,4-5,10,16-17H,2-3,6-9H2;1H |

InChI Key |

WNOLMGUKJCVMSF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)CNCC2=C(C=CC=C2Cl)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-6-fluorobenzyl)-1-(piperidin-3-yl)methanamine hydrochloride typically involves the following steps:

Formation of the Benzyl Intermediate: The benzyl intermediate is prepared by reacting 2-chloro-6-fluorobenzyl chloride with an appropriate nucleophile under controlled conditions.

Piperidine Ring Formation: The benzyl intermediate is then reacted with piperidine to form the desired piperidin-3-yl derivative.

Methanamine Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Employing purification techniques like crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-6-fluorobenzyl)-1-(piperidin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents to obtain reduced derivatives.

Substitution: The compound can undergo substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like sodium iodide (NaI) or potassium carbonate (K2CO3) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

Pharmacological Properties

N-(2-chloro-6-fluorobenzyl)-1-(piperidin-3-yl)methanamine hydrochloride has been investigated for its pharmacological activities, particularly in the context of neurological and psychiatric disorders. The compound's structural features suggest it may interact with neurotransmitter systems, making it a candidate for research into treatments for conditions such as depression and anxiety.

Antidepressant Activity

Research has indicated that compounds with similar piperidine structures exhibit antidepressant-like effects in animal models. The piperidine moiety is known to influence serotonin and norepinephrine reuptake, which are critical pathways in mood regulation. Studies involving derivatives of this compound could provide insights into its efficacy as an antidepressant.

Neuroprotective Effects

There is growing interest in the neuroprotective properties of compounds containing fluorinated benzyl groups. These compounds may offer protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways.

Synthesis and Formulation

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various methods have been documented, including:

- Amine Alkylation : The reaction of piperidine with chlorinated benzyl derivatives.

- Hydrochloride Salt Formation : Enhancing solubility and stability through salt formation with hydrochloric acid.

Solid Dispersion Techniques

Recent patents have outlined processes for creating amorphous solid dispersions involving this compound, which can improve bioavailability. Techniques such as spray drying and melt extrusion are employed to achieve optimal formulations for pharmaceutical applications .

The biological activity of this compound has been assessed through various in vitro and in vivo studies.

In Vitro Screening

In vitro assays have demonstrated the compound's potential antibacterial and antifungal properties, comparable to established antibiotics . These studies often involve testing against a range of pathogens to evaluate the spectrum of activity.

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug development. SAR studies have shown that modifications to the piperidine ring or the chlorinated benzyl group can significantly impact potency and selectivity.

Case Studies

Several case studies illustrate the applications of this compound in research:

-

Case Study 1: Antidepressant Research

A study investigated the effects of related compounds on serotonin reuptake inhibition, revealing promising results that warrant further exploration into this compound's potential as an antidepressant . -

Case Study 2: Neuroprotection

Research demonstrated that compounds with similar structures provided neuroprotective effects in models of oxidative stress, suggesting that this compound could be beneficial in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(2-chloro-6-fluorobenzyl)-1-(piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The 2-chloro-6-fluorobenzyl moiety distinguishes this compound from others in the same class. Key analogs include:

- N-(4-Chlorobenzyl)-N-(2-fluorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine hydrochloride (Compound 6) : Replaces the piperidine group with a nitrothiophene ring and introduces dual benzyl substituents. This modification enhances π-π stacking interactions but reduces solubility (logP = 3.2) .

- N-(2-chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide (Z995908944) : Substitutes the piperidine with a triazole-carboxamide group, improving metabolic stability (t₁/₂ = 4.5 h in vitro) but lowering CNS permeability due to increased polarity .

Table 1: Substituent Impact on Key Properties

*Estimated via analogous compounds.

Modifications to the Piperidine Ring

The piperidin-3-yl group in the target compound contrasts with:

- N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methanamine hydrochloride : A positional isomer (piperidin-4-yl) with higher conformational rigidity, leading to stronger receptor interactions (IC₅₀ = 12 nM vs. 28 nM for piperidin-3-yl analogs) .

- N-(4-Chlorobenzyl)-3-methyl-N-((5-nitrothiophen-2-yl)methyl)butan-1-amine hydrochloride (Compound 7) : Replaces piperidine with a branched aliphatic chain, reducing steric hindrance but increasing susceptibility to oxidative metabolism .

Biological Activity

N-(2-chloro-6-fluorobenzyl)-1-(piperidin-3-yl)methanamine hydrochloride is a compound with potential therapeutic applications, particularly in the field of psychopharmacology. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₃H₁₈ClF₂N

- Molecular Weight : 267.74 g/mol

- SMILES Notation : Clc1cc(F)ccc1C(CN2CCCCC2)N

This structure features a piperidine ring, which is known for its role in various pharmacological activities.

Research indicates that this compound interacts with multiple neurotransmitter systems, primarily focusing on serotonin receptors. Specifically, it has been studied for its selective agonistic activity at the 5-HT₂C receptor, which is implicated in mood regulation and appetite control .

Pharmacological Effects

- Antipsychotic Activity :

- Anti-mycobacterial Properties :

- Inhibition of Kinases :

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.